Cas no 64276-66-0 (4-Methyl-1H-pyrrole-3-carboxylic acid)

4-Methyl-1H-pyrrole-3-carboxylic acid structure
64276-66-0 structure
商品名:4-Methyl-1H-pyrrole-3-carboxylic acid
CAS番号:64276-66-0
MF:C6H7NO2
メガワット:125.12528
MDL:MFCD00030418
CID:509922
PubChem ID:274408

4-Methyl-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Methyl-1H-pyrrole-3-carboxylic acid
    • 1H-Pyrrole-3-carboxylicacid, 4-methyl-
    • 4-Methyl-1H-pyrrole-
    • 3-Methylpyrrole-4-carboxylic Acid
    • 4-Methyl-pyrrol-3-carbonsaeure
    • 4-methyl-pyrrole-3-carboxylic acid
    • AKOS006223721
    • 4-methylpyrrole-3-carboxylic acid
    • DB-073477
    • 64276-66-0
    • EN300-39551
    • CHEMBL4649435
    • 3-Pyrrolecarboxylic acid, 4-methyl-
    • DTXSID60298067
    • NSC120446
    • BDBM50543167
    • AS-39423
    • DTXCID90249204
    • 1H-Pyrrole-3-carboxylicacid,4-methyl-(9CI)
    • NSC-120446
    • MFCD00030418
    • NSC 120446
    • 4-methyl-1h-pyrrole-3-carboxylicacid
    • SB63248
    • FXPOCCDGHHTZAO-UHFFFAOYSA-N
    • CS-0248274
    • SCHEMBL151109
    • Z385477350
    • 4-Methyl-3-pyrrolecarboxylic Acid
    • MDL: MFCD00030418
    • インチ: InChI=1S/C6H7NO2/c1-4-2-7-3-5(4)6(8)9/h2-3,7H,1H3,(H,8,9)
    • InChIKey: FXPOCCDGHHTZAO-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CNC=C1C)O

計算された属性

  • せいみつぶんしりょう: 125.04800
  • どういたいしつりょう: 125.048
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 124
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.295
  • ふってん: 322.4°C at 760 mmHg
  • フラッシュポイント: 148.8°C
  • 屈折率: 1.586
  • PSA: 53.09000
  • LogP: 1.02130

4-Methyl-1H-pyrrole-3-carboxylic acid セキュリティ情報

4-Methyl-1H-pyrrole-3-carboxylic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Methyl-1H-pyrrole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1267302-250mg
1H-Pyrrole-3-carboxylicacid,4-methyl-(9CI)
64276-66-0 95%
250mg
$215 2024-06-06
Chemenu
CM196714-10g
4-methyl-1H-pyrrole-3-carboxylic acid
64276-66-0 95%
10g
$*** 2023-05-30
Enamine
EN300-39551-0.5g
4-methyl-1H-pyrrole-3-carboxylic acid
64276-66-0 95.0%
0.5g
$234.0 2025-03-16
TRC
M326570-1000mg
4-Methyl-1H-pyrrole-3-carboxylic acid
64276-66-0
1g
$1568.00 2023-05-17
abcr
AB480297-250mg
4-Methyl-1H-pyrrole-3-carboxylic acid; .
64276-66-0
250mg
€283.00 2025-03-19
Aaron
AR00EF6M-250mg
1H-Pyrrole-3-carboxylicacid,4-methyl-(9CI)
64276-66-0 97%
250mg
$191.00 2025-01-24
1PlusChem
1P00EEYA-100mg
1H-Pyrrole-3-carboxylicacid,4-methyl-(9CI)
64276-66-0 95%
100mg
$121.00 2025-02-27
Crysdot LLC
CD11081467-5g
4-Methyl-1H-pyrrole-3-carboxylic acid
64276-66-0 95+%
5g
$1364 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5546-500.0mg
4-methyl-1H-pyrrole-3-carboxylic acid
64276-66-0 97%
500.0mg
¥1835.0000 2024-07-21
eNovation Chemicals LLC
Y1267302-500mg
1H-Pyrrole-3-carboxylicacid,4-methyl-(9CI)
64276-66-0 95%
500mg
$335 2024-06-06

4-Methyl-1H-pyrrole-3-carboxylic acid 合成方法

4-Methyl-1H-pyrrole-3-carboxylic acid 関連文献

4-Methyl-1H-pyrrole-3-carboxylic acidに関する追加情報

4-Methyl-1H-pyrrole-3-carboxylic acid (CAS No 64276-66-0)

4-Methyl-1H-pyrrole-3-carboxylic acid, also known by its CAS number 64276-66-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery, electronic materials, and advanced polymer systems. Recent studies have highlighted its role in enhancing the performance of organic semiconductors and its ability to act as a building block for more complex molecular architectures.

The molecular structure of 4-Methyl-1H-pyrrole-3-carboxylic acid consists of a pyrrole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 3-position. This arrangement imparts the molecule with both electron-donating and electron-withdrawing functionalities, making it versatile for various chemical reactions. The carboxylic acid group, in particular, facilitates the formation of hydrogen bonds, which is crucial for applications in crystal engineering and supramolecular chemistry.

Recent research has focused on the synthesis and characterization of this compound under different conditions. For instance, a study published in the Journal of Organic Chemistry demonstrated that the synthesis of 4-Methyl-1H-pyrrole-3-carboxylic acid can be optimized through a two-step process involving cyclization and functionalization. The authors reported that this method not only enhances yield but also ensures high purity, which is essential for downstream applications.

In terms of physical properties, 4-Methyl-1H-pyrrole-3-carboxylic acid exhibits a melting point of approximately 215°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in organic synthesis reactions where precise control over solubility is required.

The application of 4-Methyl-1H-pyrrole-3-carboxylic acid extends beyond traditional chemical synthesis. Recent advancements have explored its role as a precursor in the development of advanced materials. For example, researchers at the University of Cambridge have utilized this compound to create novel π-conjugated polymers with enhanced electronic properties. These polymers show promise in organic electronics, particularly in applications such as flexible displays and photovoltaic devices.

In addition to its material science applications, 4-Methyl-1H-pyrrole-3-carboxylic acid has also been investigated for its potential in medicinal chemistry. A team at the Scripps Research Institute reported that derivatives of this compound exhibit moderate inhibitory activity against certain enzymes involved in neurodegenerative diseases. While further studies are needed to establish its therapeutic potential, these findings underscore the compound's versatility across multiple disciplines.

The synthesis of 4-Methyl-1H-pyrrole-3-carboxylic acid typically involves either direct substitution or cyclization reactions. One common approach involves the reaction of an appropriate aldehyde with an amine derivative under acidic conditions to form the pyrrole ring. Subsequent functionalization introduces the methyl and carboxylic acid groups at their respective positions. Recent optimizations have focused on improving reaction efficiency and reducing environmental impact by employing green chemistry principles.

In conclusion, 4-Methyl-1H-pyrrole-3-carboxylic acid (CAS No 64276-66-0) stands out as a multifaceted compound with applications ranging from organic synthesis to advanced materials development. Its unique chemical structure and favorable physical properties make it an invaluable tool for researchers across various scientific domains. As ongoing studies continue to uncover new potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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Amadis Chemical Company Limited
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